2-Methoxyethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a tetrahydropyrimidine derivative featuring a highly substituted aromatic core. Its IUPAC name reflects critical structural elements:
- Tetrahydropyrimidine backbone: A six-membered ring with one double bond (2-oxo group) and four saturated bonds .
- Aromatic substituents: A 3-bromo-4-hydroxy-5-methoxyphenyl group at position 4, introducing halogen (Br), hydroxyl (-OH), and methoxy (-OCH₃) groups .
- Ester functionality: A 2-methoxyethyl ester at position 5, enhancing solubility compared to simpler ethyl or methyl esters .
- Alkyl groups: 1-Ethyl and 6-methyl substituents on the tetrahydropyrimidine ring .
Synthetic Routes:
The compound is typically synthesized via multi-step condensation and cyclization reactions. For example, 3-bromobenzaldehyde derivatives are condensed with ethyl acetoacetate to form chalcone intermediates, followed by cyclization with urea under acidic conditions .
Properties
IUPAC Name |
2-methoxyethyl 6-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O6/c1-5-21-10(2)14(17(23)27-7-6-25-3)15(20-18(21)24)11-8-12(19)16(22)13(9-11)26-4/h8-9,15,22H,5-7H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBWBKSTIRYUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving tetrahydropyrimidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The bromo-hydroxy-methoxyphenyl group distinguishes this compound from analogs. Key comparisons include:
| Compound Name | Aromatic Substituents | Key Differences | Biological Impact |
|---|---|---|---|
| Ethyl 4-(4-Hydroxy-3,5-Dimethoxyphenyl)-6-[(4-Fluorobenzenesulfonyl)Methyl]-2-Oxo-Tetrahydropyrimidine-5-Carboxylate | 4-Hydroxy-3,5-dimethoxyphenyl | Replaces Br with F; lacks ethyl group at position 1 | Altered sulfonamide reactivity |
| Ethyl 4-(3-Bromo-4-Hydroxyphenyl)-6-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxamide | 3-Bromo-4-hydroxyphenyl | Replaces 5-methoxy with carboxamide; simpler ester (ethyl) | Potential for enhanced bioavailability |
| Ethyl 4-[3-(Benzyloxy)-4-Methoxyphenyl]-6-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate | 3-Benzyloxy-4-methoxyphenyl | Benzyloxy instead of hydroxy; introduces steric bulk | Modified receptor binding |
Key Insight : Bromine’s electronegativity and steric effects may enhance halogen bonding in biological systems compared to fluorine or hydroxyl groups .
Modifications to the Tetrahydropyrimidine Core
Variations in the oxo group and alkyl chains significantly alter reactivity:
| Compound Name | Core Modifications | Key Differences | Chemical Reactivity |
|---|---|---|---|
| Ethyl 4-(2-Fluorophenyl)-1,6-Dimethyl-2-Thioxo-Tetrahydropyrimidine-5-Carboxylate | 2-Thioxo instead of 2-oxo | Sulfur atom increases ring planarity and nucleophilicity | Enhanced susceptibility to oxidation |
| Ethyl 6-(Chloromethyl)-4-(3-Methoxyphenyl)-2-Oxo-Tetrahydropyrimidine-5-Carboxylate | Chloromethyl at position 6 | Introduces reactive chloromethyl group | Potential for cross-linking reactions |
| Methyl 5-(4-Methoxycarbonylphenyl)-7-Methyl-2-(Naphthalen-1-Ylmethylene)-3-Oxo-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate | Fused thiazolo-pyrimidine system | Triazole ring enhances π-π stacking | Improved enzyme inhibition |
Key Insight : The 2-oxo group in the target compound favors hydrogen bonding, while thioxo analogs (e.g., ) may exhibit stronger van der Waals interactions .
Ester Group Comparisons
The 2-methoxyethyl ester is a solubility-enhancing feature:
Key Insight : The 2-methoxyethyl group balances lipophilicity and solubility, making the compound more drug-like than ethyl or methyl esters .
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